2-Bromobenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338405. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

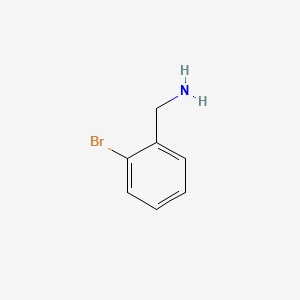

Structure

3D Structure

Propriétés

IUPAC Name |

(2-bromophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYASZMZIBFFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318983 | |

| Record name | 2-Bromobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3959-05-5 | |

| Record name | 3959-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromobenzylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural information, synthesis, and analytical characterization of 2-Bromobenzylamine. It is intended to be a valuable resource for professionals in research, and drug development who are working with this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid at room temperature.[1] It is an important building block in organic synthesis, particularly in the pharmaceutical industry.[2][3] The hydrochloride salt is a solid.[4]

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | Value (this compound) | Value (this compound Hydrochloride) | Reference(s) |

| Molecular Formula | C₇H₈BrN | C₇H₈BrN · HCl | [2][5] |

| Molecular Weight | 186.05 g/mol | 222.51 g/mol | [2][4][5] |

| Appearance | Clear colorless to yellow liquid | White to light yellow crystalline powder/chunks | [1][6] |

| Melting Point | 36 °C | 227-230 °C | [2][4] |

| Boiling Point | 118-119 °C at 9 mmHg | Not applicable | [2] |

| Density | 1.481 g/cm³ (Predicted) | Not available | [2] |

| Refractive Index | 1.5880-1.6000 @ 20°C | Not applicable | [1] |

| Solubility | Soluble in alcohol and ether; Insoluble in water.[2] | Soluble in methanol (B129727) (25 mg/mL).[4] | [2][4] |

| pKa | 8.52 ± 0.10 (Predicted) | Not available | [2] |

Chemical Structure

The structure of this compound consists of a benzylamine (B48309) core with a bromine atom substituted at the ortho (position 2) of the phenyl ring.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (2-bromophenyl)methanamine | [5] |

| CAS Number | 3959-05-5 | [5] |

| SMILES String | C1=CC=C(C(=C1)CN)Br | [5] |

| InChI Key | NOYASZMZIBFFNZ-UHFFFAOYSA-N | [5] |

Synthesis and Purification

This compound is commonly synthesized via the reductive amination of 2-bromobenzaldehyde.[7]

This protocol describes a general procedure for the synthesis of this compound.[8]

Materials:

-

2-Bromobenzaldehyde

-

Methanol

-

Ammonium (B1175870) formate (B1220265) (HCOONH₄)

-

[pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (Ir catalyst)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), aqueous solution

-

Potassium hydroxide (B78521) (KOH), aqueous solution

-

Sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

1.5-dram vial with a magnetic stir bar

-

Standard laboratory glassware

Procedure:

-

To a 1.5-dram vial equipped with a magnetic stir bar, add the carbonyl compound (0.5 mmol) and the Iridium catalyst (1 mol%).[8]

-

Add methanol (2.5 mL) to the vial.[8]

-

Add solid ammonium formate (5 mmol, 10 equivalents).[8]

-

Stir the solution at 37 °C for 15 hours.[8]

-

Evaporate the solvent under reduced pressure.[8]

-

Add aqueous HCl dropwise until a pH of 1-2 is reached.[8]

-

Wash the solution with diethyl ether (3 x 5 mL) and collect the aqueous layer.[8]

-

Adjust the pH of the aqueous solution to 10-12 using KOH.[8]

-

Extract the product into dichloromethane (3 x 5 mL).[8]

-

Combine the organic phases, dry over sodium sulfate, filter, and evaporate under reduced pressure to yield the isolated product.[8]

Caption: Workflow for the synthesis of this compound.

The crude product from the synthesis can be purified through an acid-base extraction followed by solvent removal.

Caption: General workflow for the purification of this compound.

Applications in Drug Development

This compound serves as a key pharmaceutical intermediate in the synthesis of a variety of drugs and biologically active compounds.[3] Its utility stems from the presence of a reactive primary amine and a bromo-substituted aromatic ring, which allows for diverse chemical modifications. For instance, this compound hydrochloride can react with sulfonyl chlorides to form sulfonamides, a common structural motif in many therapeutic agents.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR: In the proton NMR spectrum of an amine, the chemical shift of the N-H protons can vary and often appears as a broad signal.[9] The protons on the carbon adjacent to the nitrogen typically appear in the range of 2.3-3.0 ppm.[9]

-

¹³C NMR: The carbon atom directly bonded to the nitrogen atom in an amine generally resonates in the 10-65 ppm region of the ¹³C NMR spectrum.[9]

-

IR Spectroscopy: Primary amines, such as this compound, typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.[9]

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[5] The presence of a bromine atom will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Caption: Relationship between this compound and analytical techniques.

Safety and Handling

This compound and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions.

Hazard Classifications:

-

Causes severe skin burns and eye damage.[5]

-

Harmful if swallowed or in contact with skin.[5]

-

May cause respiratory irritation.[6]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[10]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

-

Use only outdoors or in a well-ventilated area.[11]

-

Wash skin thoroughly after handling.[10]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[10]

-

If on skin, wash with plenty of soap and water.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[10]

-

Skin Protection: Handle with chemical-impermeable gloves and wear appropriate protective clothing.[10]

-

Respiratory Protection: Use a dust mask (type N95) or a full-face respirator if exposure limits are exceeded.[10]

Store in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2][11] The container should be kept tightly closed.[11]

References

- 1. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound | 3959-05-5 [chemicalbook.com]

- 3. Cas 3959-05-5,this compound | lookchem [lookchem.com]

- 4. This compound 95 5465-63-4 [sigmaaldrich.com]

- 5. This compound | C7H8BrN | CID 334072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | 5465-63-4 [amp.chemicalbook.com]

- 7. This compound hydrochloride | 5465-63-4 | Benchchem [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

2-Bromobenzylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobenzylamine, a key building block in synthetic organic chemistry. This document details its chemical and physical properties, outlines a detailed experimental protocol for a common synthetic application, and presents a logical workflow for its use in the laboratory.

Core Data Presentation

Quantitative data for this compound and its common salt form are summarized below for easy reference and comparison.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 3959-05-5 | 5465-63-4[1] |

| Molecular Formula | C₇H₈BrN | C₇H₈BrN · HCl |

| Molecular Weight | 186.05 g/mol [2] | 222.51 g/mol [1] |

| Appearance | Clear, slightly yellow liquid | Solid |

| Melting Point | Not applicable | 227-230 °C[3] |

| Boiling Point | 118-119 °C at 9 mmHg | Not applicable |

| Solubility | Soluble in alcohol and ether | Soluble in methanol[3] |

Synthetic Applications

This compound is a versatile intermediate primarily utilized in the pharmaceutical and organic synthesis sectors. Its utility stems from the presence of a reactive primary amine and a bromo group on the aromatic ring, allowing for a variety of chemical transformations. A significant application is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The reaction of this compound hydrochloride with a sulfonyl chloride yields the corresponding sulfonamide.

Experimental Protocols

The following is a detailed methodology for the synthesis of a sulfonamide derivative from an amine and a sulfonyl chloride. This protocol is adapted from established methods for sulfonamide synthesis and can be applied to the reaction of this compound.

Synthesis of N-(2-Bromobenzyl)benzenesulfonamide

This procedure outlines the reaction between this compound and benzenesulfonyl chloride to yield N-(2-bromobenzyl)benzenesulfonamide.

Materials:

-

This compound (1.0 equivalent)

-

Benzenesulfonyl chloride (1.05 equivalents)

-

Triethylamine (B128534) (1.2 equivalents)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C using an ice bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of benzenesulfonyl chloride (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Reaction: Add the benzenesulfonyl chloride and triethylamine solution dropwise to the cooled solution of this compound over 15-30 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to yield the pure N-(2-bromobenzyl)benzenesulfonamide.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis of a sulfonamide derivative using this compound, as detailed in the experimental protocol.

This guide provides essential information for the effective use of this compound in a research and development setting. The provided data, protocols, and workflows are intended to facilitate its application in the synthesis of novel compounds.

References

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. WO2004020401A1 - Synthesis of sulfonamide derivatives - Google Patents [patents.google.com]

- 3. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of 2-Bromobenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 2-bromobenzylamine, a key intermediate in the development of various pharmaceutical compounds. The information presented is intended to equip researchers with the necessary details to select and perform the optimal synthesis and purification strategy for their specific needs.

Introduction

This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry. Its structure, featuring a reactive amine group and a bromo-substituted aromatic ring, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The efficient synthesis and rigorous purification of this compound are critical to ensure the quality and reliability of subsequent research and development activities. This guide details three common synthetic pathways and the corresponding purification techniques.

Synthesis Methodologies

Several methods have been established for the synthesis of this compound. The most prevalent routes start from 2-bromobenzaldehyde (B122850), 2-bromobenzonitrile (B47965), or 2-bromobenzyl bromide. Each method offers distinct advantages and disadvantages concerning yield, reaction conditions, and scalability.

Reductive Amination of 2-Bromobenzaldehyde

Reductive amination is a highly efficient and widely used method for the synthesis of this compound.[1] This one-pot reaction involves the formation of an imine from 2-bromobenzaldehyde and an ammonia (B1221849) source, which is then reduced in situ to the corresponding amine. A particularly effective protocol utilizes an iridium catalyst and ammonium (B1175870) formate (B1220265) as both the ammonia source and the reducing agent.[1][2]

-

Materials:

-

2-Bromobenzaldehyde

-

[Pentamethylcyclopentadienyl*Ir(N-phenyl-2-pyridinecarboxamidate)Cl] (Iridium catalyst, Ir1)

-

Ammonium formate (HCOONH₄)

-

Methanol (B129727) (MeOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), aqueous solution

-

Potassium hydroxide (B78521) (KOH), aqueous solution

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Magnetic stir bar

-

Reaction vial

-

-

Procedure:

-

To a reaction vial equipped with a magnetic stir bar, add 2-bromobenzaldehyde (0.5 mmol, 1.0 equiv) and the iridium catalyst (1 mol%).

-

Add methanol (2.5 mL) to dissolve the starting materials.

-

Add solid ammonium formate (5 mmol, 10 equiv) to the solution.

-

Stir the reaction mixture at 37°C for 15 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Add aqueous HCl dropwise to the residue until the pH is between 1 and 2.

-

Wash the acidic aqueous solution with diethyl ether (3 x 5 mL) to remove any non-basic impurities.

-

Collect the aqueous layer and adjust the pH to 10-12 by adding an aqueous KOH solution.

-

Extract the product into dichloromethane (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

-

Reduction of 2-Bromobenzonitrile

The reduction of the nitrile group in 2-bromobenzonitrile provides a direct route to this compound. This transformation can be achieved using various reducing agents, with borane (B79455) complexes being a common choice due to their high reactivity and selectivity.

-

Materials:

-

2-Bromobenzonitrile

-

Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Alumina (B75360) (for column chromatography)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 2-bromobenzonitrile in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add borane dimethyl sulfide complex (typically 1.5-2.0 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in methanol and heat to reflux for 2-3 hours to ensure complete decomposition of borane complexes.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on alumina using ethyl acetate as the eluent.

-

Synthesis from 2-Bromobenzyl Bromide

This compound can also be prepared from 2-bromobenzyl bromide, a reactive electrophile. The Gabriel synthesis is a classic and reliable method that avoids the over-alkylation often problematic in direct amination with ammonia. This method involves the N-alkylation of phthalimide (B116566) followed by hydrazinolysis to release the primary amine.

-

Materials:

-

2-Bromobenzyl bromide

-

Potassium phthalimide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Diethyl ether (Et₂O)

-

-

Procedure:

-

N-Alkylation:

-

In a round-bottom flask, dissolve potassium phthalimide in anhydrous DMF.

-

Add 2-bromobenzyl bromide to the solution and stir the mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and collect the precipitated N-(2-bromobenzyl)phthalimide by filtration. Wash the solid with water and dry.

-

-

Hydrazinolysis:

-

Suspend the N-(2-bromobenzyl)phthalimide in methanol.

-

Add hydrazine hydrate and heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture to room temperature and acidify with aqueous HCl.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Make the residue basic with an aqueous NaOH solution and extract the product with diethyl ether.

-

Dry the combined organic extracts over a suitable drying agent, filter, and remove the solvent to obtain this compound.

-

-

Data Presentation: Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents | Typical Yield | Purity | Reference |

| Reductive Amination | 2-Bromobenzaldehyde | Iridium catalyst, Ammonium formate | 97% | High (after extraction) | [2] |

| Nitrile Reduction | 2-Bromobenzonitrile | Borane dimethyl sulfide | >90% (analogous reaction) | >99% (analogous reaction, HPLC) | [3] |

| Gabriel Synthesis | 2-Bromobenzyl bromide | Potassium phthalimide, Hydrazine | 70-90% (general) | High (after purification) | N/A |

Purification Techniques

The purity of this compound is crucial for its use in subsequent reactions. The choice of purification method depends on the synthetic route employed and the nature of the impurities.

Acid-Base Extraction

This is a highly effective method for purifying amines from non-basic impurities. The basic amine is protonated with an acid to form a water-soluble salt, which is then separated from the organic-soluble impurities. The amine is then regenerated by the addition of a base and extracted back into an organic solvent. A detailed protocol for this is provided in the reductive amination section.

Column Chromatography

Column chromatography is a powerful technique for achieving high levels of purity. For amines like this compound, silica (B1680970) gel or alumina can be used as the stationary phase. Due to the basic nature of amines, they can sometimes interact strongly with the acidic silica gel, leading to tailing and poor separation. In such cases, using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia in methanol) or using a less acidic stationary phase like alumina is recommended.

-

TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired product. Common solvent systems for amines include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol, often with a small percentage of triethylamine.

-

Column Packing: Pack a glass column with either silica gel or alumina as a slurry in the least polar solvent of the chosen mobile phase.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

-

Elution: Elute the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Caption: Overview of synthetic routes to this compound and subsequent purification steps.

Caption: Logical workflow for the purification of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Bromobenzylamine hydrochloride. Due to the limited availability of specific public data for this compound, this guide also outlines robust methodologies and experimental protocols based on established principles for analogous amine hydrochlorides and regulatory guidelines. This document is intended to be a practical resource for the systematic characterization of this compound hydrochloride and structurally related molecules.

Core Properties of this compound Hydrochloride

This compound hydrochloride is a chemical intermediate used in organic synthesis.[1][2] Understanding its solubility and stability is crucial for its effective use in research and development, particularly in the context of medicinal chemistry and process development.

Chemical Structure:

-

Chemical Name: (2-Bromophenyl)methanamine hydrochloride

-

CAS Number: 5465-63-4

-

Molecular Formula: C₇H₉BrClN

-

Molecular Weight: 222.51 g/mol [3]

Solubility Profile

The solubility of this compound hydrochloride is a critical parameter for its handling, formulation, and application in various chemical reactions and biological assays. As an amine hydrochloride salt, it is expected to exhibit higher aqueous solubility compared to its free base form.

Quantitative Solubility Data

Specific quantitative solubility data for this compound hydrochloride in a wide range of solvents is not extensively reported in publicly available literature. The following table summarizes the available data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Methanol | Not Specified | 25 | [1][3][4][5][6][7][8] |

Qualitative and Inferred Solubility

Based on the properties of similar compounds such as benzylamine (B48309) and its hydrochloride salt, the following qualitative solubility profile can be inferred. Experimental verification is essential.

-

Water: Benzylamine hydrochloride is soluble in water.[9] It is anticipated that this compound hydrochloride is also water-soluble.

-

Polar Aprotic Solvents (DMSO, DMF): Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for a wide array of organic compounds, including many inorganic salts.[10] Benzylamine hydrochloride is reported to be soluble in DMSO.[11]

-

Alcohols (Ethanol): Given its solubility in methanol, it is highly likely to be soluble in other short-chain alcohols like ethanol.

-

Chlorinated Solvents (Dichloromethane, Chloroform): Benzylamine hydrochloride shows solubility in these solvents.[11]

-

Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in non-polar solvents.

Stability Profile

The stability of this compound hydrochloride is a key determinant of its shelf-life, storage conditions, and compatibility with other substances.

General Stability and Storage

-

Physical Form: White to light yellow crystalline powder, crystals, and/or chunks.[1][7]

-

Hygroscopicity: The compound is noted to be hygroscopic.[1][3][7] Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[9]

-

Recommended Storage: Room temperature, away from moisture and strong oxidizing agents.[1]

-

Thermal Stability: Stable under recommended storage conditions.[6] At elevated temperatures, thermal decomposition may occur. For many brominated organic compounds, thermal decomposition can lead to the release of hydrogen bromide.[9]

Degradation Pathways

Forced degradation studies are necessary to definitively identify the degradation pathways and products for this compound hydrochloride. Based on the chemistry of benzylamines, the following degradation routes are plausible:

-

Oxidative Degradation: The primary amine group is susceptible to oxidation. The initial product is likely to be the corresponding imine, which can then hydrolyze to form 2-bromobenzaldehyde. Further oxidation could lead to 2-bromobenzoic acid.[3][4][12][13][14]

-

Hydrolytic Degradation: The stability of this compound hydrochloride in aqueous solutions is expected to be pH-dependent. While the benzylamine core is generally stable against hydrolysis, extreme pH conditions and elevated temperatures could promote degradation.

-

Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to light, particularly UV radiation.[15][16] Photolytic stress studies are recommended to assess this liability.

The following diagram illustrates a potential degradation pathway for this compound.

Caption: Plausible oxidative degradation pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound hydrochloride.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound hydrochloride in various solvents at different temperatures.

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Validated quantitative analytical method (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound hydrochloride to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the controlled temperature for at least one hour to allow the excess solid to sediment. For fine suspensions, centrifugation at the same temperature may be necessary.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved this compound hydrochloride.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units.

The following diagram outlines the workflow for the shake-flask solubility determination.

Caption: Experimental workflow for shake-flask solubility determination.

Protocol for Stability and Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guidelines for stress testing of new drug substances.[17] The aim is to identify potential degradation products and pathways.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Water (HPLC grade)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of this compound hydrochloride in water or other suitable solvents at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Store at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Add hydrogen peroxide to the sample solution to achieve a final concentration of 3% H₂O₂. Store at room temperature.

-

Thermal Degradation (Solid State): Place the solid compound in a stability chamber at an elevated temperature (e.g., 60 °C, 80 °C) and controlled humidity (e.g., 75% RH).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for solutions; longer for solid state).

-

Sample Treatment: Before analysis, neutralize the acidic and basic samples.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Data Evaluation: Determine the percentage of degradation and identify and characterize any major degradation products (e.g., using LC-MS).

The following diagram illustrates the workflow for forced degradation studies.

Caption: Workflow for forced degradation (stress testing) studies.

Conclusion

While specific quantitative data on the solubility and stability of this compound hydrochloride is limited, this guide provides the available information and a framework for its comprehensive characterization. The provided experimental protocols for solubility determination and forced degradation studies are based on industry-standard methodologies and regulatory guidelines. Researchers and drug development professionals are encouraged to utilize these protocols to generate the necessary data for their specific applications, ensuring the safe and effective use of this compound. The inferred properties and potential degradation pathways should be confirmed through rigorous experimental investigation.

References

- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. ias.ac.in [ias.ac.in]

- 4. Stereochemistry of benzylamine oxidation by copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzylamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. adipogen.com [adipogen.com]

- 10. scispace.com [scispace.com]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lewis acid-catalyzed oxidation of benzylamines to benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. dl.edi-info.ir [dl.edi-info.ir]

- 16. researchgate.net [researchgate.net]

- 17. database.ich.org [database.ich.org]

Spectroscopic Profile of 2-Bromobenzylamine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Bromobenzylamine (CAS No: 3959-05-5), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

-

IUPAC Name: (2-bromophenyl)methanamine[1]

-

Molecular Formula: C₇H₈BrN[1]

-

Molecular Weight: 186.05 g/mol [1]

-

Appearance: Clear colorless to light yellow liquid[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (400 MHz, DMSO-d₆) [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available | Aromatic Protons | ||

| Data not fully available | CH₂ (Benzylic) | ||

| Data not fully available | NH₂ |

Note: The available data is for this compound hydrochloride; chemical shifts for the free base may vary.

¹³C NMR Spectrum (Solvent: Chloroform-d) [4]

| Chemical Shift (δ) ppm | Assignment |

| Specific values require spectral analysis. Key carbons include: | |

| Aromatic C-Br | |

| Aromatic C-CH₂ | |

| Aromatic C-H (x4) | |

| CH₂ (Benzylic) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific values require spectral analysis. Key absorptions include: | ||

| 3370 - 3250 | Medium-Strong, Broad | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic CH₂) |

| 1620 - 1580 | Medium-Weak | N-H bend (scissoring) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1025 | Strong | C-N stretch |

| 750 | Strong | C-Br stretch |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7][8]

GC-MS Data [1]

| m/z | Relative Intensity | Assignment |

| 185/187 | ~1:1 ratio | [M]⁺˙ (Molecular ion peak with bromine isotopes) |

| 106 | High | [M - Br]⁺ |

| Other fragments | Further fragmentation of the benzylamine (B48309) structure |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[9][10]

Sample Preparation:

-

A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.

-

A small amount of a reference standard, typically Tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.[11]

¹H NMR Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Technique: A standard one-dimensional proton NMR experiment is performed.[10]

-

Parameters:

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Data is processed using Fourier transformation.[9]

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.

-

Technique: A standard one-dimensional carbon NMR experiment with proton decoupling is performed.

-

Parameters:

-

A larger number of scans are required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[10]

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5][12]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small drop of neat this compound liquid is placed directly onto the crystal (e.g., diamond or zinc selenide) of the ATR accessory.[6]

-

The anvil is lowered to press the sample against the crystal, ensuring good contact.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[13]

-

Technique: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[5]

-

Parameters:

-

A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8][14]

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[15]

-

This stock solution is further diluted to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.[15]

Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

-

Technique:

-

The sample solution is injected into the GC, where it is vaporized and separated on a capillary column.

-

The separated components elute from the GC column and enter the ion source of the mass spectrometer.

-

In the ion source (commonly using Electron Impact - EI), the molecules are ionized and fragmented.[7]

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[7]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. This compound | C7H8BrN | CID 334072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound hydrochloride(5465-63-4) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Experimental Design [web.mit.edu]

- 6. amherst.edu [amherst.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. fiveable.me [fiveable.me]

- 9. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. webassign.net [webassign.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to 2-Bromobenzylamine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Bromobenzylamine (CAS No. 3959-05-5), a key organic intermediate in the pharmaceutical and chemical industries.[1][2] We will cover its commercial availability, key suppliers, typical product specifications, a representative synthetic protocol, and its role as a versatile building block in drug discovery.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to research and bulk manufacturing needs. It is often sold as a free base (a clear, colorless to yellow liquid) or as a more stable hydrochloride salt (a solid).[3][4] Purity levels typically range from 95% to 98% or higher, which is suitable for most synthetic applications.[1][3][4][5]

The compound is recognized as a crucial intermediate for organic synthesis, particularly in the development of pharmaceutical products.[1][2]

Table 1: Commercial Supplier and Product Data for this compound

| Supplier | Product Form | CAS Number | Molecular Formula | Purity/Assay | Typical Quantities |

| Sigma-Aldrich (Merck) | Hydrochloride Salt | 5465-63-4 | C₇H₈BrN · HCl | ≥95%[4][6][7] | 5 g, Custom Bulk |

| Thermo Scientific (Alfa Aesar) | Free Base | 3959-05-5 | C₇H₈BrN | ≥96%[3] | 5 g, 25 g[3] |

| Otto Chemie Pvt. Ltd. | Free Base | 3959-05-5 | C₇H₈BrN | 97%[1] | Custom Inquiry |

| Acros Organics | Free Base | 3959-05-5 | C₇H₈BrN | 98%[5] | 5 g, 25 g |

Note: Availability, pricing, and specifications are subject to change. Researchers should consult supplier websites for the most current information and to request Certificates of Analysis (CoA) for specific lots.

Physicochemical and Safety Data

Proper handling of this compound is critical. It is classified as a hazardous substance, causing skin irritation and serious eye damage.[8][9] Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[8][10]

Table 2: Key Physicochemical and Safety Properties

| Property | Value | Source |

| Molecular Weight | 186.05 g/mol (Free Base)[11] | PubChem[11] |

| Molecular Weight | 222.51 g/mol (HCl Salt)[4][6][7] | Sigma-Aldrich[4][6][7] |

| Appearance | Clear colorless to yellow liquid (Free Base) | Thermo Scientific[3] |

| Appearance | Solid (HCl Salt) | Sigma-Aldrich[4] |

| Melting Point (HCl Salt) | 227-230 °C | Sigma-Aldrich[4][6][7] |

| Solubility | Soluble in methanol (B129727) and ether, insoluble in water.[1] | Otto Chemie[1] |

| Hazard Codes | C (Corrosive), Xi (Irritant) | LookChem[2] |

| GHS Hazard Statements | H314, H315, H318, H319, H335 | PubChem, ECHA[6][11] |

Experimental Protocol: Reductive Amination for Amine Synthesis

This compound is often synthesized from its corresponding aldehyde or nitrile. A common laboratory-scale method is the reductive amination of a carbonyl compound. The following is a general procedure adapted from the literature for the synthesis of a primary amine, which illustrates a pathway to compounds like this compound.[12]

Reaction: Reductive Amination of 2-Bromobenzaldehyde (B122850)

Materials:

-

2-Bromobenzaldehyde (1 equivalent)

-

Ammonium (B1175870) formate (B1220265) (HCOONH₄) (10 equivalents)[12]

-

Iridium Catalyst (e.g., [Cp*Ir(N-phenyl-2-pyridinecarboxamidate)Cl]) (1 mol%)[12]

-

Methanol (MeOH)[12]

-

Diethyl ether (Et₂O)

-

Aqueous HCl (1M)

-

Aqueous KOH

-

Sodium Sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the 2-bromobenzaldehyde (0.5 mmol) and the iridium catalyst (0.005 mmol) in methanol (2.5 mL).[12]

-

Addition of Amine Source: Add solid ammonium formate (5 mmol, 10 equiv.) to the solution.[12]

-

Reaction: Stir the mixture at 37°C for 15 hours.[12]

-

Workup - Solvent Removal: After the reaction is complete, evaporate the methanol under reduced pressure.[12]

-

Acid-Base Extraction:

-

Add aqueous HCl dropwise to the residue until the pH is 1-2.

-

Wash the acidic aqueous solution with diethyl ether (3 x 5 mL) to remove unreacted aldehyde and other non-basic impurities. Collect the aqueous layer.[12]

-

Adjust the pH of the aqueous layer to 10-12 using aqueous KOH to deprotonate the amine.[12]

-

-

Product Extraction: Extract the product (this compound) from the basic aqueous layer into dichloromethane (3 x 5 mL).[12]

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the isolated primary amine.[12]

Visualized Workflows and Applications

This compound is a valuable building block due to its two reactive sites: the nucleophilic amine and the aryl bromide, which is amenable to cross-coupling reactions.

Caption: Synthetic utility of this compound as a chemical intermediate.

The diagram above illustrates the versatility of this compound. The primary amine can be readily converted into amides, sulfonamides, or secondary/tertiary amines.[4] Simultaneously, the bromo-substituent on the aromatic ring serves as a handle for carbon-carbon or carbon-nitrogen bond formation via metal-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery.

Caption: Experimental workflow for a reductive amination synthesis.

References

- 1. Buy this compound, 97% - 3959-05-5 – 1-(2-Bromophenyl)methylamine in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 2. Cas 3959-05-5,this compound | lookchem [lookchem.com]

- 3. A12412.14 [thermofisher.com]

- 4. 2-溴苄胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. labware-shop.com [labware-shop.com]

- 6. This compound 95 5465-63-4 [sigmaaldrich.com]

- 7. 2-溴苄胺 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. This compound | C7H8BrN | CID 334072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2-Bromobenzylamine, a key intermediate in pharmaceutical synthesis. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.

Physicochemical and Hazard Profile

This compound is a versatile chemical building block, but its utility is matched by a significant hazard profile that necessitates careful handling.[1] The following tables summarize its key physicochemical properties and hazard classifications.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride | Source(s) |

| Molecular Formula | C7H8BrN | C7H9BrClN | [1][2] |

| Molecular Weight | 186.05 g/mol | 222.51 g/mol | [1][2] |

| Appearance | Liquid or Solid | Solid, Crystalline Powder, Crystals and/or Chunks | [3][4][5] |

| Melting Point | 36 °C | 227-230 °C (lit.) | [2][3][5] |

| Boiling Point | 118-119 °C at 9 mmHg | Not available | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and ether.[3] | Soluble in methanol (B129727) (25 mg/ml).[4][5] | [3][4][5] |

| Density | 1.481±0.06 g/cm3 (Predicted) | Not available | [3] |

| Flash Point | 118-119°C/9mm | Not applicable | [2][3] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][6][7] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1] |

| Skin Corrosion/Irritation | 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [1][2][4][7][8][9] |

| Serious Eye Damage/Eye Irritation | 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [1][2][4][7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][4][7][8][9] |

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles. A face shield is recommended when handling larger quantities. | Protects against splashes and dust particles that can cause serious eye damage. | [4][6][10][11] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected prior to use. Use proper glove removal technique. | Prevents skin contact which can cause burns and irritation. | [4][6][7][12][13] |

| Body Protection | A buttoned lab coat or a chemical-resistant apron. For larger scale operations, a complete suit protecting against chemicals may be necessary. | Protects clothing and skin from spills and splashes. | [4][7][12][13] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., type P95 or P1) should be used. | Prevents inhalation of dust or vapors which can cause respiratory tract irritation. | [6][7][11] |

Experimental Protocols: Safe Handling Procedures

Adherence to detailed experimental protocols is crucial for minimizing exposure and preventing accidents.

Weighing and Dispensing

-

Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weighing paper/boat, container, etc.) within the fume hood.

-

PPE : Don the appropriate PPE as outlined in Table 3.

-

Dispensing : For solid this compound hydrochloride, carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount to a weighing boat. Avoid generating dust. For liquid this compound, use a calibrated pipette or syringe.

-

Closure and Cleaning : Securely close the main container. Clean any minor spills within the fume hood immediately using appropriate absorbent materials.

-

Waste Disposal : Dispose of contaminated weighing paper, pipette tips, and gloves in a designated, sealed hazardous waste container.

-

Hand Washing : After the procedure and removal of gloves, wash hands thoroughly with soap and water.[4][6]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

Keep away from incompatible materials such as oxidizing agents, bases, alcohols, amines, and metals.[10][14]

-

The hydrochloride salt is hygroscopic and should be protected from moisture.[5][8][9] It is also air sensitive.[3]

-

Store in a locked cabinet or area with restricted access.[4][9]

Emergency Procedures

Prompt and correct response to emergencies can significantly mitigate harm.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Action | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][6][8][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [4][6][8][9] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][6][8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][6][8][10] |

Accidental Release

The following workflow outlines the appropriate response to a spill of this compound.

Figure 1: Workflow for responding to a this compound spill.

Fire Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6][7][8][9]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[4][7][8]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7][8][15]

The following diagram illustrates the decision-making process for firefighting in a laboratory setting where this compound is present.

Figure 2: Decision-making flowchart for a laboratory fire incident.

Disposal Considerations

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4][16]

-

Contaminated packaging should be disposed of as unused product.[4][16]

Conclusion

This compound is a valuable reagent in research and development, but its hazardous properties demand a high level of respect and caution. By implementing the comprehensive safety and handling procedures outlined in this guide, including the consistent use of appropriate personal protective equipment, adherence to safe handling protocols, and preparedness for emergencies, researchers can mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount to ensuring the well-being of laboratory personnel and the protection of the research environment.

References

- 1. This compound | C7H8BrN | CID 334072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 5465-63-4 [sigmaaldrich.com]

- 3. This compound | 3959-05-5 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound hydrochloride | 5465-63-4 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. angenechemical.com [angenechemical.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cn.canbipharm.com [cn.canbipharm.com]

- 10. fishersci.com [fishersci.com]

- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 12. addgene.org [addgene.org]

- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 14. Incompatibility of Common Laboratory Chemicals - Lab Safety - Grand Valley State University [gvsu.edu]

- 15. aksci.com [aksci.com]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

The Role of 2-Bromobenzylamine in Medicinal Chemistry: A Technical Guide

Introduction: 2-Bromobenzylamine is a versatile chemical scaffold that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a reactive benzylamine (B48309) core and a bromine-substituted phenyl ring, provides medicinal chemists with a valuable starting point for the design and development of novel therapeutic agents. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the primary amine serves as a key handle for the introduction of diverse pharmacophores. This technical guide explores the multifaceted role of this compound in medicinal chemistry, with a focus on its application in the development of anticancer, antimicrobial, and central nervous system (CNS) active agents.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of 2-bromobenzaldehyde. This one-pot reaction typically involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

Alternatively, this compound can be synthesized from 2-bromobenzonitrile (B47965) via reduction. This transformation can be accomplished using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

Further diversification of the this compound scaffold is readily achieved by N-alkylation or N-acylation to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Applications in Anticancer Drug Discovery

The this compound moiety has been incorporated into a variety of molecular frameworks exhibiting potent anticancer activity. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and the inhibition of key enzymes involved in tumor progression.

As Topoisomerase Inhibitors

A series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines were designed and synthesized as potential anticancer agents. Several of these compounds exhibited significant cytotoxic activity against a panel of cancer cell lines. Mechanistic studies revealed that these compounds act as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells.

| Compound ID | Target Cancer Cell Line | IC50 (µM)[2] |

| 7a | MCF-7 (Breast) | 1.2 |

| 7a | A549 (Lung) | 2.5 |

| 7a | HCT116 (Colon) | 3.1 |

| 7a | K562 (Leukemia) | 1.8 |

Table 1: In vitro anticancer activity of a representative 2-(4-bromobenzyl) derivative.

Experimental Protocol: MTT Assay for Anticancer Activity

The in vitro cytotoxicity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay.

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116, K562) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Experimental workflow for synthesis and anticancer evaluation.

Applications in Antimicrobial Drug Discovery

Derivatives of this compound have also demonstrated promising activity against a range of microbial pathogens. The incorporation of this scaffold into various heterocyclic systems has led to the discovery of compounds with significant antibacterial and antifungal properties.

As Broad-Spectrum Antimicrobial Agents

The synthesis of bromo benzylamine substituted chromene derivatives has been explored for their antimicrobial potential. These compounds were screened against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of the bromo benzylamine moiety was found to be crucial for the observed antimicrobial activity.

| Compound ID | Microorganism | Zone of Inhibition (mm) |

| Chromene Derivative | S. aureus (Gram +) | 18 |

| Chromene Derivative | E. coli (Gram -) | 15 |

| Chromene Derivative | C. albicans (Fungus) | 16 |

Table 2: Antimicrobial activity of a representative bromo benzylamine substituted chromene.

Experimental Protocol: Agar (B569324) Well Diffusion Method for Antimicrobial Screening

The antimicrobial activity of the synthesized compounds can be initially screened using the agar well diffusion method.

-

Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.

-

Inoculation: The sterile agar medium is poured into Petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Preparation: Wells of a standard diameter (e.g., 6 mm) are punched into the agar using a sterile cork borer.

-

Compound Loading: A fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration) is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Workflow for agar well diffusion antimicrobial assay.

Applications in CNS Drug Discovery

The this compound scaffold has also been utilized in the development of agents targeting the central nervous system (CNS). Its structural features can be tailored to interact with various receptors and enzymes in the brain.

As Anticonvulsant Agents

A class of 2-[(arylalkyl)amino]alkanamide derivatives, where the arylalkyl group can be a substituted benzylamine, has been investigated for anticonvulsant activity. These compounds were designed based on the structure of milacemide, a weak anticonvulsant. Structure-activity relationship studies revealed that modifications to the benzylamine portion significantly influenced the anticonvulsant potency.

Signaling Pathways

While the precise signaling pathways modulated by many this compound derivatives are still under investigation, their demonstrated biological activities suggest interactions with fundamental cellular processes. For instance, the anticancer activity of some derivatives is linked to the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

Simplified apoptosis signaling pathway induced by certain anticancer agents.

Conclusion

This compound has proven to be a valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities exhibited by its derivatives underscore its importance in the quest for novel therapeutic agents. The examples highlighted in this guide demonstrate the successful application of this building block in the development of compounds with anticancer, antimicrobial, and CNS-active properties. Further exploration of the chemical space around the this compound core is likely to yield new and improved drug candidates for a variety of diseases. The continued investigation into the mechanisms of action and the specific signaling pathways modulated by these compounds will be crucial for their future clinical development.

References

The Diverse Biological Landscape of 2-Bromobenzylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzylamine, a readily accessible aromatic amine, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry. The presence of the bromine atom and the amino group provides two key points for chemical modification, allowing for the exploration of a broad chemical space and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, with a focus on their enzyme inhibitory and potential anticancer properties. This document summarizes quantitative data, details experimental protocols, and visualizes key synthetic and activity-related concepts to serve as a valuable resource for researchers in the field.

Enzyme Inhibition Activity

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, a common strategy in drug discovery for modulating pathological processes. A notable example is the evaluation of a 2-bromobenzyl tetralone derivative for its inhibitory activity against cytochrome P450 enzymes.

Cytochrome P450 Inhibition

A study focused on the synthesis and evaluation of (E)-2-(2-substituted benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones as inhibitors of cytochrome P450C24A1 (CYP24A1) hydroxylase, an enzyme implicated in vitamin D metabolism and a potential target in cancer therapy. The 2-bromobenzyl tetralone derivative demonstrated notable inhibitory activity.[1]

Table 1: Inhibitory Activity of 2-Bromobenzyl Tetralone [1]

| Compound Name | Target Enzyme | IC50 (µM) |

| 2-Bromobenzyl tetralone | CYP24A1 | 16.3 |

| 2-Bromobenzyl tetralone | CYP27A1 | 0.059 |

Experimental Protocol: CYP24A1 and CYP27A1 Inhibition Assay [1]

The inhibitory activity of the synthesized compounds against CYP24A1 and CYP27A1 was determined using an established in vitro assay.

-

Enzyme Source: Recombinant human CYP24A1 or CYP27A1 co-expressed with human adrenodoxin (B1173346) and adrenodoxin reductase in E. coli.

-

Substrate: 1α-hydroxyvitamin D3 for CYP24A1 and vitamin D3 for CYP27A1.

-

Incubation: The test compounds were incubated with the enzyme, substrate, and a NADPH-generating system in a phosphate (B84403) buffer (pH 7.4) at 37°C.

-

Analysis: The reaction was quenched, and the metabolites were extracted and analyzed by high-performance liquid chromatography (HPLC) to determine the extent of substrate metabolism.

-

IC50 Determination: The concentration of the test compound that caused 50% inhibition of the enzyme activity (IC50) was calculated from the dose-response curves.

Logical Relationship of Synthesis and Evaluation

Caption: Synthetic workflow for 2-bromobenzyl tetralone and its biological evaluation.

Future Directions and Conclusion

The available data, although limited, suggests that this compound is a promising scaffold for the development of potent and selective enzyme inhibitors. The 2-bromobenzyl tetralone derivative's significant and differential inhibitory activity against CYP24A1 and CYP27A1 highlights the potential for developing isoform-selective inhibitors by modifying the this compound core.

Further research is warranted to expand the library of this compound derivatives and to screen them against a wider range of biological targets. Systematic exploration of different heterocyclic systems and functional groups attached to the 2-bromobenzyl core could lead to the discovery of novel compounds with potent and selective activities. The development of a comprehensive structure-activity relationship (SAR) will be crucial for the rational design of next-generation therapeutic agents based on this versatile scaffold.

This technical guide serves as a foundational resource for researchers interested in the medicinal chemistry of this compound derivatives. The provided data and protocols should facilitate further investigation into the therapeutic potential of this intriguing class of compounds.

References

The Versatility of 2-Bromobenzylamine as a Precursor for Bioactive Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzylamine is a versatile and readily available building block in organic synthesis, serving as a key precursor for a diverse array of heterocyclic compounds. Its unique structural features, namely the ortho-disposed aminomethyl and bromo functionalities on a benzene (B151609) ring, provide a reactive template for various cyclization strategies. This technical guide explores the synthetic utility of this compound in the construction of three major classes of pharmacologically relevant heterocycles: quinazolines, isoindolinones, and benzothiazines. The methodologies discussed herein primarily focus on transition-metal-catalyzed reactions, which offer high efficiency and functional group tolerance, crucial for applications in medicinal chemistry and drug development.

This guide provides a comprehensive overview of the synthesis of these heterocyclic systems, including detailed experimental protocols, quantitative data on reaction yields, and mechanistic insights visualized through reaction pathway diagrams. The biological significance of the synthesized compounds is also highlighted, underscoring the importance of this compound as a scaffold in the discovery of new therapeutic agents.

I. Synthesis of Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic pharmaceuticals. They exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] this compound and its derivatives are excellent starting materials for the synthesis of substituted quinazolines, primarily through copper- and palladium-catalyzed C-N coupling reactions.

I.A. Copper-Catalyzed Synthesis of Quinazolines

Copper catalysis provides an economical and efficient method for the synthesis of quinazolines from this compound derivatives and amides or amidines.[1][5] The reaction typically proceeds via a sequential Ullmann-type coupling and subsequent aerobic oxidation.

A general workflow for this transformation is depicted below:

Quantitative Data for Copper-Catalyzed Quinazoline Synthesis

The following table summarizes the yields of various substituted quinazolines synthesized from this compound derivatives.

| This compound Derivative | Amide/Amidine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| (2-Bromophenyl)methanamine | Benzamide (B126) | CuI (10) | K₂CO₃ | i-PrOH | 110 | 24 | 87 | [1] |

| (2-Bromophenyl)methanamine | 4-Methylbenzamide | CuI (10) | K₂CO₃ | i-PrOH | 110 | 24 | 81 | [1] |

| (2-Bromophenyl)methanamine | 4-Methoxybenzamide | CuI (10) | K₂CO₃ | i-PrOH | 110 | 24 | 75 | [1] |

| (2-Bromophenyl)methanamine | 4-Chlorobenzamide | CuI (10) | K₂CO₃ | i-PrOH | 110 | 24 | 68 | [1] |

| (2-Bromophenyl)methanamine | Thiophene-2-carboxamide | CuI (10) | K₂CO₃ | i-PrOH | 110 | 24 | 55 | [1] |

| 1-(2-Bromophenyl)methanamine | Benzamidine HCl | CuBr (10) | K₃PO₄ | 1,2-DCB | 110 | 24 | 90 | [6] |

| 1-(2-Bromophenyl)methanamine | 4-Methylbenzamidine HCl | CuBr (10) | K₃PO₄ | 1,2-DCB | 110 | 24 | 85 | [6] |

| 1-(2-Bromophenyl)methanamine | 4-Methoxybenzamidine HCl | CuBr (10) | K₃PO₄ | 1,2-DCB | 110 | 24 | 82 | [6] |

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenylquinazoline [1]